N-adamantanyl(cyclopropylamino)carboxamide
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Overview
Description
N-adamantanyl(cyclopropylamino)carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts distinct physical and chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-adamantanyl(cyclopropylamino)carboxamide typically involves the amidation of adamantanecarboxylic acid with cyclopropylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common reagents used in this process include coupling agents such as carbodiimides or activating agents like acyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-adamantanyl(cyclopropylamino)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-adamantanyl(cyclopropylamino)carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-adamantanyl(cyclopropylamino)carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
1,3-Dehydroadamantane: A derivative with a double bond in the adamantane framework.
N-adamantanyl(cyclopropylamino)carboxylate: A related compound with a carboxylate group instead of a carboxamide.
Uniqueness
N-adamantanyl(cyclopropylamino)carboxamide is unique due to its specific combination of the adamantane framework and the cyclopropylamino group. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1-adamantyl)-3-cyclopropylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-13(15-12-1-2-12)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLLVVJKVDDYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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